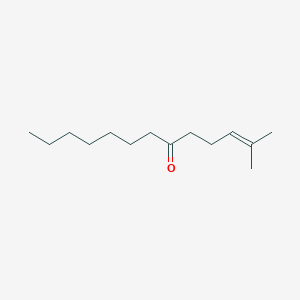

2-Methyltridec-2-EN-6-one

Description

Structure

3D Structure

Properties

CAS No. |

125630-62-8 |

|---|---|

Molecular Formula |

C14H26O |

Molecular Weight |

210.36 g/mol |

IUPAC Name |

2-methyltridec-2-en-6-one |

InChI |

InChI=1S/C14H26O/c1-4-5-6-7-8-11-14(15)12-9-10-13(2)3/h10H,4-9,11-12H2,1-3H3 |

InChI Key |

UJCXNWTYLWMKKX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(=O)CCC=C(C)C |

Origin of Product |

United States |

Occurrence and Distribution of 2 Methyltridec 2 En 6 One

Identification in Biological Systems

No biological system has been identified as a source of 2-Methyltridec-2-en-6-one.

While there is no evidence of microbial production for this compound, comprehensive studies have been conducted on the volatile profiles of myxobacteria, leading to the identification of 2-Methyltridec-2-en-4-one.

Scientific studies have not detected this compound in any myxobacterium strains.

In contrast, its isomer, 2-Methyltridec-2-en-4-one , has been identified as a volatile compound released by the myxobacterium Stigmatella aurantiaca. Specifically, analysis of the volatiles from agar (B569324) plate cultures of S. aurantiaca strain Sg a15 using a closed-loop stripping apparatus (CLSA) coupled with gas chromatography-mass spectrometry (GC-MS) led to its identification. nih.gov This compound was one of many substances, including ketones, esters, and terpenes, identified from this bacterial source. nih.gov

Alongside the unsaturated ketone, several related saturated ketones were also identified in two strains of S. aurantiaca (Sg a15 and DW4/3-1), such as 2-methyltridecan-4-one (B14572107) and 3-methyltridecan-4-one. nih.gov

Table 1: Selected Ketones Identified from Stigmatella aurantiaca

| Compound Name | Strain(s) Detected In | Reference |

|---|---|---|

| 2-Methyltridec-2-en-4-one | Sg a15 | nih.gov |

| 2-Methyltridecan-4-one | Sg a15, DW4/3-1 | nih.gov |

| 3-Methyltridecan-4-one | Sg a15, DW4/3-1 | nih.gov |

| 2-Methyltetradecan-4-one | Sg a15, DW4/3-1 | nih.gov |

| 2,12-Dimethyltridecan-4-one | Sg a15 | nih.gov |

Myxobacteria are known producers of a wide array of volatile organic compounds (VOCs). The volatile profile of Stigmatella species, like that of other myxobacteria such as Myxococcus xanthus and Sorangium cellulosum, is complex and includes various chemical classes. nih.govnih.govacademicjournals.org

Ketones represent a significant class of these metabolites. For instance, a study on Stigmatella strain WXNXJ-B found that ketones constituted 14.3% of the main volatile compounds. internationalscholarsjournals.com Similarly, in Sorangium cellulosum, ketones made up 16.36% of the volatiles. academicjournals.org While this compound has not been identified, the presence of its isomer, 2-Methyltridec-2-en-4-one, in S. aurantiaca fits into this broader pattern of ketone production by myxobacteria. nih.govnih.gov Other ketones found in myxobacteria include 9-methyldecan-3-one from Myxococcus xanthus and various un-named isomers and homologues from another Stigmatella strain. nih.govinternationalscholarsjournals.com

The production of these volatile blends, rich in ketones, alcohols, esters, and terpenes, is a characteristic trait of myxobacteria, though the specific composition can be strain-dependent. nih.govinternationalscholarsjournals.cominternationalscholarsjournals.com

Table 2: General Profile of Volatile Compounds from Select Myxobacteria

| Myxobacterium Strain | Compound Class | Percentage of Total Volatiles | Reference |

|---|---|---|---|

| Stigmatella WXNXJ-B | Alcohols | 24.3% | internationalscholarsjournals.cominternationalscholarsjournals.com |

| Esters | 14.3% | internationalscholarsjournals.cominternationalscholarsjournals.com | |

| Ketones | 14.3% | internationalscholarsjournals.cominternationalscholarsjournals.com | |

| Hetero-cyclics | 17.1% | internationalscholarsjournals.cominternationalscholarsjournals.com | |

| Sorangium cellulosum AHB103-1 | Fatty Acids | 29.60% | academicjournals.org |

| Miscellaneous Ring Compounds | 20.22% | academicjournals.org | |

| Ketones | 16.36% | academicjournals.org | |

| Alcohols | 13.40% | academicjournals.org | |

| Esters | 11.41% | academicjournals.org |

There are no reports of this compound being detected in any other organisms or environmental samples. Its isomer, 2-Methyltridec-2-en-4-one, has so far only been reported as a volatile from the myxobacterium Stigmatella aurantiaca. nih.govnih.gov

Microbial Production and Volatiles Profile

Environmental Contexts of Detection

No environmental context has been established for the detection of this compound.

The detection of its isomer, 2-Methyltridec-2-en-4-one, occurred in a laboratory setting where volatiles from cultured S. aurantiaca were collected and analyzed. nih.gov Stigmatella aurantiaca itself is a soil bacterium, typically isolated from decaying wood or the dung of herbivorous animals, where it acts as a micropredator of other microorganisms. wikipedia.orgdsmz.de Therefore, the natural environmental context for the production of its volatile metabolites, including the "-4-one" isomer, would be these soil and decaying organic matter habitats.

Biosynthetic Pathways and Precursor Incorporation Studies of 2 Methyltridec 2 En 6 One

Proposed Biosynthetic Routes to Methylated Ketones

The formation of methylated ketones in nature is often linked to the metabolism of fatty acids and the assembly of polyketide chains. These pathways provide the carbon backbone and the necessary enzymatic machinery for the creation of these specialized metabolites.

The biosynthesis of methyl ketones is frequently initiated through the fatty acid synthesis (FAS) or polyketide synthesis (PKS) pathways. Both pathways utilize acetyl-CoA and malonyl-CoA as fundamental building blocks for chain elongation. libretexts.org In fatty acid synthesis, the growing acyl chain is fully reduced to produce saturated fatty acids. However, in polyketide synthesis, the level of reduction of the β-keto group can vary at each extension step, leading to a wide diversity of chemical structures. nih.gov

The carbon skeleton of 2-Methyltridec-2-en-6-one, a 14-carbon chain with a methyl branch and a ketone group, strongly suggests a polyketide origin. Polyketide synthases (PKSs) are large, multifunctional enzymes that catalyze the sequential condensation of small carboxylic acid units. wikipedia.org The biosynthesis would likely commence with a specific starter unit, followed by several rounds of elongation with extender units like malonyl-CoA or methylmalonyl-CoA. The presence of the methyl group at the C2 position suggests the incorporation of a propionyl-CoA starter unit or a post-PKS methylation event.

The formation of carbon-carbon bonds in polyketide biosynthesis is a fundamental process catalyzed by the ketosynthase (KS) domain of the PKS enzyme complex. The mechanism involves a decarboxylative Claisen condensation. In this reaction, the growing polyketide chain, attached to the acyl carrier protein (ACP), is transferred to a cysteine residue in the active site of the KS domain. An extender unit, typically malonyl-CoA or methylmalonyl-CoA, is loaded onto the ACP. The extender unit then undergoes decarboxylation to form a reactive enolate, which subsequently attacks the carbonyl group of the growing chain attached to the KS domain, thus extending the chain by two or three carbons, respectively. libretexts.org

The formation of the ketone group at the C6 position of this compound likely results from the selective reduction of a β-keto group during the polyketide chain assembly. PKS modules can contain various reductive domains, such as ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains. nih.gov The absence or inactivity of the KR and DH domains at a specific elongation cycle would leave a keto group at that position. The double bond at the C2-C3 position is likely introduced by a dehydratase (DH) domain acting on a β-hydroxyacyl intermediate. nih.gov

The structural diversity of polyketides is significantly influenced by the variety of starter units that can be incorporated by PKSs. While acetyl-CoA and propionyl-CoA are common starter units, many PKSs can utilize more complex starter units, leading to unique structural features in the final product.

For instance, the biosynthesis of certain polyketides involves the incorporation of isobutyryl-CoA, isovaleryl-CoA, and 2-methylbutyryl-CoA, which are derived from the catabolism of the amino acids valine, leucine, and isoleucine, respectively. The incorporation of an isovalerate starter unit (derived from isovaleryl-CoA) would lead to an isobutyl group at the beginning of the polyketide chain.

Another example of an unusual starter unit is benzoic acid, which is used in the biosynthesis of certain antifungal polyketides. Benzoic acid is activated to its CoA thioester, benzoyl-CoA, which can then be utilized by a PKS as a starter unit for polyketide chain elongation.

While direct evidence for the specific starter unit in the biosynthesis of this compound is not available, the methyl branch at the C2 position could potentially arise from the use of a propionyl-CoA starter unit. Further precursor incorporation studies with labeled substrates would be necessary to definitively identify the starter and extender units involved in its biosynthesis.

Enzymatic Systems and Genetic Regulation

The biosynthesis of complex natural products like this compound is orchestrated by a suite of dedicated enzymes encoded by genes that are often clustered together on the chromosome. The expression of these biosynthetic gene clusters is tightly regulated to ensure the timely and efficient production of the metabolite.

Identification of Key Enzymes and Enzyme Families

The key enzymes involved in the biosynthesis of methyl ketones from fatty acid precursors have been identified in some organisms. For example, in wild tomato (Solanum habrochaites), two enzymes, methyl ketone synthase 1 (MKS1) and methyl ketone synthase 2 (MKS2), are essential for the conversion of β-ketoacyl-ACPs (intermediates of fatty acid synthesis) to methyl ketones. nih.gov ShMKS2, a thioesterase, hydrolyzes the β-ketoacyl-ACP to release a free β-keto acid. Subsequently, ShMKS1, a decarboxylase, converts the β-keto acid into a methyl ketone. nih.gov In some engineered bacterial systems, the native thioesterase FadM has also been shown to be effective in hydrolyzing β-ketoacyl-CoAs to produce methyl ketone precursors. nih.gov

Given the polyketide-like structure of this compound, its biosynthesis is likely catalyzed by a Type I PKS. These are large, modular enzymes where each module is responsible for one cycle of chain elongation and modification. A typical PKS module contains at least a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP) domain. Additionally, modules can contain a ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domain, which determine the reduction state of the growing polyketide chain. wikipedia.org The specific combination and activity of these domains within the PKS responsible for this compound synthesis would dictate its final structure.

| Enzyme/Domain | Proposed Function in this compound Biosynthesis |

| Loading Domain | Selects and loads the starter unit (e.g., propionyl-CoA). |

| Ketosynthase (KS) | Catalyzes the carbon-carbon bond-forming condensation reactions. |

| Acyltransferase (AT) | Selects and loads the extender units (e.g., malonyl-CoA). |

| Acyl Carrier Protein (ACP) | Tethers the growing polyketide chain. |

| Ketoreductase (KR) | Reduces β-keto groups to hydroxyl groups. Its inactivity at a specific module would lead to the C6-keto group. |

| Dehydratase (DH) | Dehydrates β-hydroxyacyl intermediates to form double bonds, such as the one at the C2 position. |

| Thioesterase (TE) | Releases the final polyketide chain from the PKS. |

Transcriptional Regulation of Biosynthetic Gene Clusters

The genes encoding the enzymes for the biosynthesis of a specific polyketide are typically organized into a biosynthetic gene cluster (BGC). This clustering facilitates the co-regulation of all the genes required for the production of the metabolite. The transcription of these BGCs is often controlled by one or more regulatory proteins, such as transcription factors, which are themselves frequently encoded by genes located within or near the cluster.

| Regulatory Element | Function in Polyketide Biosynthesis |

| Pathway-specific transcription factors | Bind to promoter regions of biosynthetic genes to activate or repress their transcription. |

| Global regulatory proteins | Respond to broad physiological signals (e.g., nutrient limitation) and modulate the expression of multiple BGCs. |

| Small molecule effectors | Can bind to regulatory proteins and induce or repress gene expression. |

Analogies to Other Methyl-Branched Fatty Acid or Polyketide Biosynthesis (e.g., 2-Methylcitrate Cycle)

The biosynthesis of many methyl-branched molecules, including certain fatty acids and polyketides, often involves the incorporation of propionyl-CoA. wikipedia.orgnih.gov The 2-methylcitrate cycle is a key metabolic pathway for the processing of propionyl-CoA, converting it into pyruvate (B1213749) and succinate. wikipedia.orgnih.gov This cycle is crucial for detoxifying cells from propionyl-CoA accumulation and also serves as a source of precursors for biosynthesis. nih.govnih.gov

In the context of this compound biosynthesis, the 2-methylcitrate cycle can be considered a competing pathway for the propionyl-CoA starter unit. The flux of propionyl-CoA through the 2-methylcitrate cycle versus its incorporation into a polyketide or fatty acid synthesis pathway would be a critical regulatory point. The initial step of the 2-methylcitrate cycle involves the condensation of propionyl-CoA with oxaloacetate, catalyzed by 2-methylcitrate synthase. nih.govnih.gov This is analogous to the initial condensation step in polyketide synthesis, where a starter unit (like propionyl-CoA) is condensed with an extender unit (typically malonyl-CoA or methylmalonyl-CoA) by a polyketide synthase (PKS). acs.orgyoutube.com

The structural features of this compound, specifically the methyl branch at the 2-position, strongly suggest the involvement of a methylmalonyl-CoA extender unit during the polyketide chain assembly. Polyketide synthases are large, multifunctional enzymes that catalyze the iterative condensation of small carboxylic acid units to build a carbon chain. acs.orgyoutube.com The biosynthesis is thought to be initiated with a starter unit, likely a short-chain acyl-CoA, followed by a series of condensation reactions with extender units. For this compound, a plausible pathway involves a PKS that utilizes a propionyl-CoA starter unit and multiple malonyl-CoA and at least one methylmalonyl-CoA extender units.

The biosynthesis of methyl ketones, in general, is often linked to the metabolism of fatty acids. nih.govnih.gov They can be formed through the decarboxylation of β-keto acids, which are intermediates in the β-oxidation of fatty acids. nih.govnih.gov In the case of this compound, a modified fatty acid or polyketide biosynthesis pathway is likely responsible for generating the specific β-ketoacyl intermediate that, upon decarboxylation and subsequent modifications, yields the final product.

Isotopic Labeling and Precursor Feeding Experiments

Isotopic labeling and precursor feeding experiments are powerful techniques to elucidate biosynthetic pathways. By supplying isotopically labeled precursors to an organism and tracing the incorporation of the label into the final product, the building blocks and enzymatic steps of the pathway can be determined.

In the study of methyl-branched fatty acid and polyketide biosynthesis, various labeled precursors have been utilized. For instance, [U-¹³C₅]valine has been used to trace the origin of branched-chain fatty acids, as its catabolism produces isobutyryl-CoA and propionyl-CoA, which can serve as starter units. nih.gov Similarly, stable isotope-labeled fatty acids are commercially available for use in metabolic studies. isotope.com

For a hypothetical study on the biosynthesis of this compound, a series of feeding experiments with labeled precursors could be designed. The following table outlines potential precursors and the expected labeling patterns in the final molecule.

| Precursor Fed | Isotopic Label | Expected Labeled Positions in this compound | Rationale |

| Sodium [1-¹³C]propionate | ¹³C | C-1 (carbonyl carbon) or C-3 | Propionate (B1217596) can be converted to propionyl-CoA, a potential starter unit, or to methylmalonyl-CoA, an extender unit. |

| Sodium [2-¹³C]acetate | ¹³C | Even-numbered carbons of the backbone | Acetate (B1210297) is the precursor for malonyl-CoA, the primary extender unit in fatty acid and polyketide synthesis. |

| L-[methyl-¹³C]methionine | ¹³C | Methyl branch at C-2 | The methyl group of methionine is a common donor for methyltransferases, although direct incorporation of methylmalonyl-CoA derived from propionate is more likely for the C-2 methyl group. |

| [¹³C₃]Propionate | ¹³C | C-1, C-2, and the methyl branch at C-2 | If propionyl-CoA serves as the starter unit that is subsequently methylated, or if it is converted to methylmalonyl-CoA. |

Detailed research findings from analogous systems provide a template for how such experiments would be interpreted. For example, studies on methyl-branched fatty acids in dairy products have used compound-specific isotope analysis to differentiate their origins based on δ¹³C values. nih.govresearchgate.net These studies have shown that methyl-branched fatty acids are typically more depleted in ¹³C compared to their straight-chain counterparts, suggesting different biosynthetic origins or substrates. nih.gov

The results of such isotopic labeling experiments would be instrumental in confirming the precise starter and extender units, as well as the sequence of their incorporation, in the biosynthesis of this compound. The following table summarizes hypothetical results from a precursor feeding study.

| Experiment | Labeled Precursor | Observed Labeled Product | Interpretation |

| 1 | [1-¹³C]Acetate | This compound with ¹³C enrichment at C-4, C-6, C-8, C-10, C-12 | Confirms the polyketide pathway and the incorporation of acetate-derived extender units. |

| 2 | [¹³C₃]Propionate | This compound with ¹³C enrichment at C-1, C-2, and the C-2 methyl group | Suggests that propionyl-CoA is the precursor for the methylmalonyl-CoA extender unit that introduces the methyl branch. |

| 3 | [¹⁸O₂] | This compound with ¹⁸O enrichment at the C-6 keto group | Indicates the involvement of an oxygenase in the formation of the ketone functionality. |

These hypothetical data, based on established principles of biosynthetic studies, would provide strong evidence for a polyketide-based pathway for the formation of this compound, involving the incorporation of acetate and propionate precursors.

Synthetic Methodologies for 2 Methyltridec 2 En 6 One and Analogues

Chemoenzymatic and Biomimetic Synthesis Approaches

Biomimetic synthesis seeks to replicate nature's strategies for constructing complex molecules. Terpenes and terpenoids, a class of natural products to which 2-Methyltridec-2-en-6-one is structurally related, are often synthesized in nature through intricate cyclization cascades of linear polyene precursors. nih.govresearchgate.netresearchgate.net These processes, typically initiated by protonation or enzymatic epoxidation, demonstrate nature's efficiency in building molecular complexity. researchgate.netacs.org Laboratory biomimetic approaches often use acid initiators to trigger these cyclization cascades, although controlling the selectivity of such reactions can be challenging without the precise conformational control provided by enzymes. researchgate.net

Chemoenzymatic strategies leverage the high selectivity of enzymes for specific transformations within a classical organic synthesis route. Enzymes such as dehydrogenases and reductases are particularly valuable for the stereoselective reduction of prochiral ketones to produce chiral alcohols. georgiasouthern.edu These biocatalysts offer a green and efficient alternative to metal-based chiral catalysts, often providing very high enantiomeric excess (>99% ee) under mild reaction conditions. georgiasouthern.edu Such an approach could be employed to set a specific stereocenter in an analogue of this compound, which could then be carried through subsequent synthetic steps.

Table 1: Comparison of Biomimetic and Chemoenzymatic Strategies

| Feature | Biomimetic Synthesis | Chemoenzymatic Synthesis |

|---|---|---|

| Core Principle | Mimics natural biosynthetic pathways (e.g., polyene cyclizations). researchgate.netacs.org | Integrates enzymatic steps into a multi-step chemical synthesis. georgiasouthern.edu |

| Key Reactions | Acid-catalyzed cascade reactions, electrophilic cyclizations. researchgate.net | Enzyme-catalyzed reactions (e.g., reductions, oxidations, hydrolysis). georgiasouthern.edu |

| Primary Advantage | Can rapidly build complex carbon skeletons in a single step. researchgate.net | High regio- and stereoselectivity for specific transformations. georgiasouthern.edu |

| Common Challenge | Achieving high selectivity without enzymatic control can be difficult. researchgate.net | Enzyme stability and substrate scope can be limiting factors. |

**4.2. Total Synthesis Strategies

Total synthesis provides a non-biological, laboratory-based route to natural products and their analogues, offering flexibility and access to larger quantities of material for study. The construction of this compound can be approached through various established synthetic disconnections and bond-forming strategies.

One of the most classical and effective methods for synthesizing ketones involves the use of β-keto esters or related precursors. organic-chemistry.org These compounds can be readily alkylated at the α-position and subsequently hydrolyzed and decarboxylated to yield the desired ketone. A powerful variation of this approach is the palladium-catalyzed reaction of allyl β-keto carboxylates. nih.gov In this process, a π-allylpalladium enolate is generated after oxidative addition and decarboxylation; this intermediate can then undergo various transformations, including the elimination of a β-hydrogen to directly afford an α,β-unsaturated ketone. nih.gov

The synthesis of the required β-keto ester precursors can be achieved through methods like the Claisen condensation, which involves the base-mediated reaction of an ester with a ketone or another ester. mdpi.com

Organometallic reagents are fundamental tools for constructing the carbon skeleton of target molecules.

Grignard Reagents : Grignard reagents (RMgX) are strong nucleophiles that react with a variety of electrophiles to form new carbon-carbon bonds. chemguide.co.uk A common strategy for ketone synthesis is the reaction of a Grignard reagent with a nitrile. libretexts.orgcommonorganicchemistry.com The initial addition forms an imine salt, which is then hydrolyzed during aqueous workup to yield the ketone. libretexts.org This method avoids the common problem of over-addition that occurs when using esters, which typically react with two equivalents of the Grignard reagent to produce tertiary alcohols. commonorganicchemistry.commasterorganicchemistry.com

Olefin Metathesis : Olefin metathesis is a powerful reaction that cleaves and reforms carbon-carbon double bonds, catalyzed by ruthenium or molybdenum carbene complexes. researchgate.net It has found wide application in natural product synthesis. nih.govnih.gov For an acyclic molecule like this compound, a cross-metathesis reaction could be envisioned to connect two smaller, readily available olefinic fragments, thereby constructing the main tridecane chain in a convergent manner. nih.gov The reaction is often highly efficient and tolerant of numerous functional groups. nih.gov

Table 2: Key Organometallic Reactions in Ketone Synthesis

| Reaction Type | Reagents/Catalysts | Bond Formed/Transformed | Key Feature |

|---|---|---|---|

| Grignard Addition | RMgX, Nitrile (R'-CN) | R-C(O)-R' | Forms a C-C bond by adding to a nitrile, followed by hydrolysis to the ketone. libretexts.org |

| Olefin Cross-Metathesis | Alkene 1, Alkene 2, Grubbs or Schrock Catalyst | C=C | Connects two alkene fragments by exchanging alkylidene groups. researchgate.netnih.gov |

The formation of the α,β-unsaturated ketone moiety is a critical step in the synthesis of this compound. This functionality is typically installed via an elimination reaction.

One of the most common methods is the dehydration of a β-hydroxy ketone, which is the product of an aldol (B89426) reaction. libretexts.orglibretexts.org This elimination can be catalyzed by either acid or base and is particularly favorable because the resulting double bond is in conjugation with the carbonyl group, which lends extra stability to the product. libretexts.org Under basic conditions, the reaction often proceeds through an E1cB (Elimination, Unimolecular, conjugate Base) mechanism. libretexts.org

An alternative two-step procedure involves the α-halogenation of the corresponding saturated ketone, followed by a base-induced dehydrohalogenation. youtube.com The initial halogenation can be performed under acidic conditions to install a single halogen atom at the more substituted α-carbon. Subsequent treatment with a base, such as lithium carbonate or LDA (lithium diisopropylamide), promotes an E2 (Elimination, Bimolecular) reaction to form the double bond. youtube.com

Oxidative Cleavage : This strategy involves breaking a carbon-carbon double or triple bond with an oxidizing agent to form two new carbonyl groups. fiveable.me The most common method for cleaving alkenes is ozonolysis (using ozone, O₃), which can be followed by a reductive or oxidative workup to yield aldehydes or ketones. nih.govchemistrysteps.com For the synthesis of this compound, a precursor could be designed with a double bond positioned between C5 and C6. Oxidative cleavage of this bond would then reveal the ketone at C6. Potassium permanganate (KMnO₄) can also be used for this transformation, though it is a stronger oxidant and can sometimes lead to over-oxidation. chemistrysteps.comnih.gov

Cyclization Strategies : While this compound is acyclic, many structurally related terpenoids are cyclic. The synthesis of these compounds often relies on powerful cyclization reactions. researchgate.net For example, the total synthesis of the related fragrance compound 2-hydroxy-3-methylcyclopent-2-en-1-one involves multiple steps, including the formation of a five-membered ring. google.com These strategies showcase the versatility of modern synthetic chemistry in building diverse molecular architectures from simple starting materials.

Stereoselective Synthesis Considerations

When synthesizing complex molecules, particularly those derived from natural sources, controlling the three-dimensional arrangement of atoms (stereochemistry) is often crucial. For analogues of this compound that may contain chiral centers, stereoselective synthesis is required to produce a single desired stereoisomer.

Enantioselective synthesis can be achieved using chiral catalysts or auxiliaries. For instance, the total synthesis of the related natural product 2-epi-ziza-6(13)-en-3-one utilized an asymmetric organocatalytic Michael addition as the key step to establish the initial stereocenter with high enantiomeric purity (98:2 er). researchgate.net This demonstrates how a small amount of a chiral catalyst can influence the stereochemical outcome of a reaction.

As mentioned previously, chemoenzymatic methods are exceptionally powerful for stereocontrol. The use of enzymes to perform kinetic resolutions or asymmetric reductions of ketones can provide access to enantiomerically pure alcohols, which are valuable chiral building blocks for further synthesis. georgiasouthern.edu Furthermore, control over the geometry of the double bond (E/Z isomerism) is also a key consideration. The stereochemical outcome of elimination reactions can often be influenced by the choice of reagents and reaction conditions. For example, certain condensation reactions can exhibit high stereoselectivity, leading predominantly to one isomer. chemrxiv.org

Scalability and Process Optimization in Chemical Synthesis

The successful transition of a synthetic route for this compound and its analogues from a laboratory setting to industrial-scale production hinges on rigorous process optimization and an in-depth understanding of scalability challenges. This section explores the critical factors that influence the efficiency, cost-effectiveness, and environmental impact of large-scale synthesis of α,β-unsaturated ketones.

Challenges in Scaling Up Synthesis

Scaling up chemical processes from the bench to a manufacturing plant is not merely a matter of using larger equipment. Several challenges can emerge that affect yield, purity, and safety.

Reagent and Solvent Availability: While specialized, environmentally friendly solvents or reagents may be suitable for lab-scale reactions, their availability in bulk can be limited or cost-prohibitive for industrial operations. uk-cpi.com The inconsistent quality of some green solvents can also hinder reproducibility at a large scale. uk-cpi.com

Heat and Mass Transfer: Reactions that are easily controlled in small flasks can become difficult to manage in large reactors. Maintaining uniform temperature and mixing across large volumes is significantly more challenging and energy-intensive, which can impact reaction kinetics and lead to the formation of impurities. uk-cpi.comdrugdiscoverytrends.com

Process Intensification: Modern, efficient techniques like flow chemistry or microwave-assisted synthesis, which work well in a lab, may not align with conventional batch processing infrastructure. uk-cpi.com Translating these innovations to an industrial scale often requires novel reactor designs and can pose challenges in reliability, maintenance, and integration. uk-cpi.com

Waste Management: Processes that appear efficient in small batches can generate significant waste streams when scaled up, including excess heat, unreacted starting materials, or by-products from complex separation processes. uk-cpi.com

Polymorphism: During scale-up, changes in crystallization conditions can lead to the formation of different crystal packing structures (polymorphs). It is crucial to develop a crystallization process that consistently produces the same polymorph with a uniform particle size to ensure the final product's consistency. drugdiscoverytrends.com

Key Parameters for Process Optimization

To overcome these challenges, chemists and chemical engineers focus on optimizing several key reaction parameters. The goal is to maximize yield and selectivity while minimizing cost, energy consumption, and waste.

Reaction Conditions: The optimization of parameters such as temperature, pressure, and reaction time is fundamental. For instance, in the synthesis of an analogue, 2-methyl-2-hepten-6-one, reacting 2-methyl-3-buten-2-ol with an alkyl acetoacetate (B1235776) at temperatures between 140°C and 180°C is specified for the industrial process. google.comgoogle.com Furthermore, controlling the concentration of the alkyl acetoacetate in the reaction mixture to below 15% by weight for extended periods is a critical optimization step. google.comgoogle.com

Reactant Stoichiometry: The molar ratio of reactants is a crucial variable. In the aforementioned synthesis of 2-methyl-2-hepten-6-one, an optimized molar ratio of methylbutenol to alkyl acetoacetate is maintained between 0.8:1 and 2.0:1. google.comgoogle.com

Solvent Selection: The choice of solvent can significantly influence reaction outcomes. In a study optimizing the reduction of an α,β-unsaturated ketone, various solvents were tested, with ethyl acetate (B1210297) found to be the most suitable, providing a higher yield. researchgate.net

The following table illustrates the optimization of reduction conditions for an enone, highlighting the impact of solvent and pressure on yield and selectivity.

| Entry | Catalyst (w/w) | Solvent | H₂ Pressure (MPa) | Selectivity (%) | Yield (%) |

| 1 | 5% Pd/C (0.05) | Methanol | 0.4 | 85 | 65 |

| 2 | 5% Pd/C (0.05) | Ethanol | 0.4 | 88 | 68 |

| 3 | 5% Pd/C (0.05) | Dichloromethane | 0.4 | 82 | 61 |

| 4 | 5% Pd/C (0.05) | Tetrahydrofuran | 0.4 | 90 | 70 |

| 5 | 5% Pd/C (0.05) | Ethyl Acetate | 0.4 | 95 | 73 |

| 6 | 5% Pd/C (0.05) | Ethyl Acetate | 0.3 | 96 | 82 |

| 7 | 5% Pd/C (0.05) | Ethyl Acetate | 0.2 | 98 | 88 |

| 8 | 5% Pd/C (0.05) | Ethyl Acetate | 0.1 | 99 | 92 |

This table is generated based on data for the synthesis of a structurally similar compound as described in the cited source researchgate.net

Catalyst Selection and Optimization

The choice of catalyst is paramount for an efficient and scalable synthesis. For α,β-unsaturated ketones, a variety of catalytic systems can be employed.

Heterogeneous Catalysts: Solid catalysts like Hβ zeolite have been used for the synthesis of α,β-unsaturated ketones from aldehydes and alkynes under solvent-free conditions, which is advantageous for industrial applications due to ease of separation and potential for recycling. rsc.org

Homogeneous Catalysts: Palladium (Pd) catalysts are highly efficient for dehydrogenation and reduction reactions in enone synthesis. researchgate.netorganic-chemistry.org For example, 5% Palladium on carbon (Pd/C) is an effective catalyst for the selective reduction of the carbon-carbon double bond in enones. researchgate.net

Organocatalysts: Secondary amines such as pyrrolidine, piperidine, or morpholine can be used to catalyze the reaction between an aldehyde and a ketone to form an α,β-unsaturated ketone. google.com

The following table details the optimization of alkylation conditions for an enone intermediate, demonstrating the effect of different bases and solvents on the reaction's yield and selectivity.

| Entry | Alkylating Agent (equiv.) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Selectivity (%) | Yield (%) |

| 1 | CH₃I (4.0) | LDA (4.0) | THF | -78 | 2 | 85 | 65 |

| 2 | CH₃I (4.0) | LHMDS (4.0) | THF | -78 | 2 | 88 | 70 |

| 3 | CH₃I (4.0) | t-BuOK (4.0) | THF | 40 | 8 | 90 | 75 |

| 4 | CH₃I (4.0) | t-BuOK (4.0) | Dioxane | 40 | 8 | 85 | 72 |

| 5 | CH₃I (4.0) | t-BuOK (4.0) | t-Butanol | 40 | 8 | 92 | 80 |

This table is generated based on data for the synthesis of a structurally similar compound as described in the cited source researchgate.net

By systematically optimizing these parameters, a robust, efficient, and economically viable process for the large-scale synthesis of this compound and its analogues can be developed, ensuring consistent product quality while minimizing environmental impact.

Information on "this compound" is Not Currently Available

Following a comprehensive search for scientific literature and data, specific information regarding the isolation, purification, and analytical characterization of the chemical compound “this compound” could not be located.

The performed searches aimed to gather data for the requested article outline, including extraction methodologies from biological matrices and various chromatographic separation techniques. However, these searches did not yield any results pertaining specifically to "this compound".

The available scientific literature and chemical databases contain information on structurally similar compounds, such as other long-chain ketones or different isomers. For instance, data exists for compounds like α-Turmerone, which has a different carbon skeleton, and various methylheptenones, which are significantly smaller molecules. However, detailed procedural information for the isolation and analysis of "this compound" itself is not present in the accessed resources.

Due to the lack of specific data for "this compound," it is not possible to generate a scientifically accurate and thorough article that adheres to the provided outline and focuses solely on this compound. Providing information based on related but distinct molecules would be speculative and would not meet the required standards of accuracy for the specified subject.

Table of Compounds Mentioned

Since no specific data was found for the target compound, a table of compounds as requested in the instructions cannot be generated.

Isolation, Purification, and Analytical Characterization Techniques

Spectroscopic and Spectrometric Elucidation of Chemical Structure

The definitive identification and structural confirmation of 2-Methyltridec-2-en-6-one rely on a combination of modern spectroscopic and spectrometric techniques. While direct experimental spectra for this specific compound are not widely published, its structural features allow for the confident prediction of its spectral characteristics based on established principles and data from analogous compounds.

NMR spectroscopy is an indispensable tool for mapping the carbon and hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of hydrogen atoms. For this compound, distinct signals are expected for the vinylic proton, the methyl groups, and the various methylene (B1212753) groups in the long alkyl chain. Protons on carbons alpha to the carbonyl group (at C5 and C7) are deshielded and would appear in the 2.0-2.7 ppm region. orgchemboulder.com The vinylic proton at C3 is expected to appear further downfield, typically in the range of 6-7 ppm, due to the influence of the conjugated system. libretexts.org The methyl group attached to the double bond (at C2) would likely produce a singlet or a narrow quartet around 1.7-2.3 ppm, while the terminal methyl group of the heptyl chain would appear in the upfield region, around 0.9 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments. The most downfield signal would correspond to the carbonyl carbon (C6), typically appearing in the 190-220 ppm range for ketones. libretexts.org Due to conjugation, the β-carbon of the double bond (C2) is deshielded, while the α-carbon (C3) is shielded, a characteristic pattern for α,β-unsaturated carbonyl systems. netlify.appnih.gov The olefinic carbons (C2 and C3) are expected in the 120-160 ppm range. netlify.app The remaining signals for the methyl and methylene carbons of the alkyl chain would appear in the upfield region (approximately 10-45 ppm).

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C1 (CH₃) | ~14 | Terminal methyl group of the heptyl chain. |

| C2 (C=) | ~135 | β-carbon of the α,β-unsaturated system, deshielded by conjugation. netlify.app |

| C3 (=CH) | ~125 | α-carbon of the α,β-unsaturated system. |

| C4 (CH₂) | ~30-40 | Methylene group between the double bond and the chiral center. |

| C5 (CH) | ~40-50 | α-carbon to the carbonyl, chiral center. |

| C6 (C=O) | ~200 | Ketone carbonyl carbon, highly deshielded. libretexts.org |

| C7-C12 (CH₂) | ~22-32 | Methylene groups of the heptyl chain. |

Note: These are predicted values based on general principles of NMR spectroscopy and data from similar compounds. Actual experimental values may vary.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

High-Resolution Mass Spectrometry (HRMS): This technique would be used to determine the precise molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass. The expected exact mass for C₁₄H₂₆O is 210.1984.

Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z = 210. The fragmentation of α,β-unsaturated ketones is characterized by specific cleavage patterns. researchgate.net Two prominent fragmentation pathways for this compound would be:

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group. This would lead to the loss of the heptyl radical (•C₇H₁₅) or the C₅H₉ radical, resulting in acylium ions. youtube.com

McLafferty Rearrangement: This is a characteristic rearrangement for ketones with a sufficiently long alkyl chain containing a γ-hydrogen. wikipedia.orgcambridge.org In this process, a γ-hydrogen from the heptyl chain is transferred to the carbonyl oxygen, followed by the cleavage of the β-bond, leading to the elimination of a neutral alkene molecule (hex-1-ene) and the formation of a characteristic radical cation. uobasrah.edu.iqyoutube.com

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the spectrum would be dominated by absorptions corresponding to the α,β-unsaturated ketone moiety and the long alkyl chain.

Key Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| ~2850-2960 | C-H stretch | Alkyl (CH₃, CH₂) | Strong |

| ~1685-1665 | C=O stretch | α,β-unsaturated Ketone | Strong, Sharp orgchemboulder.comlibretexts.org |

| ~1640-1680 | C=C stretch | Alkene | Medium to Weak vscht.czacademyart.edu |

The conjugation between the carbonyl group and the carbon-carbon double bond lowers the C=O stretching frequency compared to a saturated ketone (which appears around 1715 cm⁻¹). orgchemboulder.com The C=C stretching absorption is also observed at a lower frequency than in isolated alkenes. The presence of strong C-H stretching bands just below 3000 cm⁻¹ confirms the aliphatic nature of the molecule. pressbooks.pub

X-ray crystallography provides the most definitive three-dimensional structure of a molecule. However, this technique requires a well-ordered crystalline solid. Since this compound is likely a liquid or a low-melting solid at room temperature, it is not directly suitable for this analysis.

To overcome this, a crystalline derivative of the ketone would first be synthesized. A common method is the reaction of the ketone with semicarbazide (B1199961) to form a semicarbazone. wikipedia.orgoxfordreference.com Semicarbazones are often highly crystalline solids with sharp melting points, making them ideal candidates for single-crystal X-ray diffraction. nih.govresearchgate.net The resulting crystal structure would unambiguously confirm the connectivity of the atoms and, if a single enantiomer is crystallized, determine its absolute stereochemistry (R or S configuration at the C5 chiral center).

Biological Function and Ecological Role

Role as Volatile Organic Compounds (VOCs)

Many ketones with relatively low molecular weight are volatile and can act as airborne signals. nih.govkarlancer.com Volatile organic compounds (VOCs) are crucial for mediating interactions between organisms. nih.gov Bacteria, for instance, produce a wide array of VOCs, including ketones, that are involved in various ecological interactions. karlancer.comoup.com

Inter- and Intra-species Chemical Communication

Bacterial volatile compounds are recognized for their role as long-range communication signals. karlancer.com These chemical cues can influence the behavior and gene expression of other organisms in the vicinity, including other bacteria, fungi, and plants. karlancer.comnih.gov For example, certain bacterial VOCs can modulate biofilm formation or motility in other bacteria. nih.govoup.com This form of communication is essential for coordinating group behaviors and establishing microbial communities. nih.gov

Chemical Defense Mechanisms in Microbial Communities

In the competitive microbial world, VOCs often serve as potent defensive weapons. karlancer.com Some ketone-containing VOCs have been shown to possess antimicrobial properties, inhibiting the growth of competing microorganisms. nih.govmdpi.com This chemical warfare helps bacteria to secure their ecological niche by suppressing the growth of other bacteria and fungi. nih.gov The production of such compounds can be a key factor in the antagonistic relationships that shape the structure of microbial communities. nih.gov

Antimicrobial Activities

The α,β-unsaturated ketone moiety is a well-known pharmacophore that contributes to the antimicrobial and antifungal activity of many compounds. nih.gov This reactivity is often associated with the ability to act as a Michael acceptor, allowing for covalent modification of biological nucleophiles such as amino acids in proteins and enzymes.

Antifungal Effects against Pathogenic Fungi

Unsaturated ketones have demonstrated significant antifungal activity against a range of pathogenic fungi. nih.govresearchgate.net For instance, certain synthetic α,β-unsaturated ketones have shown potent activity against plant pathogenic fungi like Alternaria solani. researchgate.net The mechanism of action can involve the inhibition of crucial fungal enzymes or interference with the synthesis of essential cell wall components like chitin (B13524) and ergosterol. nih.gov The antifungal efficacy of these compounds can sometimes surpass that of commercial fungicides.

| Compound Type | Fungal Strain | Activity/Effect |

| α,β-Unsaturated Ketones | Alternaria solani | Potent antifungal activity, in some cases exceeding that of thiabendazole. researchgate.net |

| Unsaturated Mannich Ketones | Candida albicans | Inhibition of pseudohyphae development and chitin synthase. nih.gov |

| Long-chain 3,4-epoxy-2-alkanones | Trichophyton mentagrophytes | Growth inhibition at concentrations of 25 μg/mL. nih.gov |

Antibacterial Properties against Bacterial Strains

The antibacterial potential of unsaturated ketones has also been documented. researchgate.netresearchgate.net They can be effective against both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov The mode of action is often linked to damage to the bacterial cell membrane and the subsequent leakage of cellular components. core.ac.uk For example, ketones are among the major volatile compounds produced by some marine bacteria that exhibit inhibitory effects on antibiotic-resistant pathogens. mdpi.com

| Compound/Source | Bacterial Strain | Activity/Effect |

| Volatiles from Bacillus sp. (ketone-rich) | Pseudomonas aeruginosa | Growth inhibition. mdpi.com |

| Volatiles from Pseudoalteromonas sp. (ketone-rich) | Acinetobacter baumannii | Growth inhibition. mdpi.com |

| α,β-Unsaturated Carbonyl Compounds | Staphylococcus aureus | Antibacterial activity demonstrated. researchgate.net |

Interference with Quorum Sensing Systems in Bacteria

Quorum sensing (QS) is a cell-density-dependent communication system that bacteria use to coordinate collective behaviors such as virulence and biofilm formation. nih.gov The disruption of QS, known as quorum quenching, is a promising anti-virulence strategy. nih.gov Various natural and synthetic compounds, including some ketones and unsaturated fatty acids, have been shown to interfere with QS signaling. nih.govnih.gov While direct evidence for 2-Methyltridec-2-en-6-one is lacking, other signaling molecules like fatty acids and ketones are known to be involved in QS systems of certain bacteria, such as Vibrio and Legionella species. nih.gov The structural similarity of long-chain ketones to some quorum sensing molecules suggests a potential for competitive inhibition of QS receptors. Unsaturated fatty acids, for example, have been shown to interfere with the QS system of Acinetobacter baumannii. nih.gov

Potential Interactions with Other Biological Systems

Scientific literature to date has not specifically documented the interactions of the chemical compound this compound with other biological systems. While research into the broader categories of unsaturated ketones and other volatile organic compounds (VOCs) suggests potential roles in ecological signaling, direct evidence for the involvement of this specific compound is currently unavailable. The following sections outline the hypothetical potential for interactions based on the functions of structurally similar compounds.

Plant-Microbe Interactions

There is no direct scientific evidence to suggest that this compound is involved in plant-microbe interactions. Plants are known to release a diverse array of VOCs that can mediate interactions with microorganisms in their environment. These chemical signals can either attract beneficial microbes or repel pathogenic ones. This complex chemical communication is crucial for plant health, nutrient acquisition, and defense. For instance, some ketones released by plants can influence the growth and behavior of soil bacteria and fungi. However, specific studies on this compound in this context have not been published.

Future research could explore whether this compound is produced by any plant species and, if so, whether it has any effect on the surrounding microbial communities. Such studies would be necessary to determine if this compound plays any role in shaping the plant's microbiome.

Insect-Microbe Interactions (e.g., as Pheromones or Kairomones)

Currently, there is no scientific literature identifying this compound as a pheromone or kairomone involved in insect-microbe interactions. Ketones are a well-established class of semiochemicals used by insects for communication. alfa-chemistry.comrsc.orgnih.govfrontiersin.org Pheromones are chemical signals used for communication within the same species, often for mating, aggregation, or alarm. nih.govfrontiersin.org Kairomones, on the other hand, are semiochemicals that are emitted by one species and benefit a receiver of a different species, for instance, by revealing the location of a host or prey.

Many insects utilize methyl-branched ketones as part of their pheromone blends. rsc.org The biosynthesis of these compounds often originates from fatty acid metabolism. nih.gov While the general role of ketones in insect communication is extensively studied, the specific compound this compound has not been identified in the chemical profile of any insect pheromone or as a kairomone influencing insect behavior to date. Further research, including chemical analysis of insect secretions and behavioral assays, would be required to ascertain if this specific compound has any significance in the intricate world of insect-microbe chemical communication.

Structure Activity Relationship Sar and Mechanistic Studies

Elucidating the Chemical Groups Responsible for Biological Activity

The biological activity of 2-Methyltridec-2-en-6-one is hypothetically governed by two primary structural features: the electrophilic α,β-unsaturated ketone system and the extensive lipophilic aliphatic chain. The enone functional group is a well-known Michael acceptor, capable of undergoing covalent conjugate addition with biological nucleophiles such as the thiol groups of cysteine residues in proteins. nih.govresearchgate.netmdpi.comnih.gov This reactivity is often a cornerstone of the biological activity for this class of compounds, potentially leading to irreversible inhibition of target proteins. nih.govresearchgate.net The presence of a non-sterically hindered Michael acceptor is frequently considered an essential requirement for the cytotoxic activity of α,β-unsaturated ketones. nih.gov

To systematically probe the SAR of this compound, a focused synthesis of structural analogs is essential. These modifications would target the key pharmacophoric elements to understand their contribution to the biological activity.

Modification of the α,β-Unsaturated Ketone:

Saturation of the Double Bond: Reduction of the C=C double bond to yield 2-methyltridecan-6-one would eliminate the Michael acceptor functionality. A significant drop in activity would confirm the critical role of this electrophilic center.

Alteration of Substituents: Replacing the methyl group at the C2 position with other alkyl groups (e.g., ethyl, isopropyl) or hydrogen could probe steric and electronic effects around the double bond, influencing its reactivity.

Isomeric Variation: Synthesis of the (Z)-isomer could reveal stereochemical preferences for target binding compared to the presumably more stable (E)-isomer.

Modification of the Aliphatic Chain:

Chain Length Variation: Synthesizing homologs with shorter (e.g., 2-methyldec-2-en-6-one) and longer (e.g., 2-methylpentadec-2-en-6-one) chains would elucidate the optimal lipophilicity for activity. nih.gov There is often a parabolic relationship between lipophilicity and activity, where either too low or too high lipophilicity can be detrimental. azolifesciences.com

Introduction of Rigidity: Incorporating cyclic structures (e.g., cyclohexyl) or aromatic rings within the chain could explore the conformational requirements for binding to a target.

Polar Group Introduction: Introducing polar functional groups (e.g., hydroxyl, ether) at various positions along the chain would modulate solubility and could introduce new hydrogen bonding interactions with a target.

General synthetic strategies for such analogs often involve aldol (B89426) condensation reactions to construct the α,β-unsaturated ketone core, followed by various coupling or chain-extension methodologies to build the aliphatic tail. researchgate.netmdpi.com

Table 1: Hypothetical SAR Data for Analogs of this compound This table presents illustrative data to demonstrate SAR principles.

| Compound | Modification | Key Feature Altered | Hypothetical IC₅₀ (µM) | LogP (Calculated) |

|---|---|---|---|---|

| Parent (this compound) | - | Baseline | 5.0 | 5.8 |

| Analog 1 | Saturated C=C bond | Michael Acceptor Removed | >100 | 5.9 |

| Analog 2 | Shorter C10 chain | Reduced Lipophilicity | 15.0 | 4.7 |

| Analog 3 | Longer C16 chain | Increased Lipophilicity | 25.0 | 7.4 |

| Analog 4 | No C2-methyl group | Electronic/Steric Change | 8.5 | 5.5 |

QSAR modeling provides a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. wikipedia.orgpatsnap.com For a set of this compound analogs, a QSAR model could be developed to predict the activity of new, unsynthesized compounds, thereby guiding lead optimization. nih.govneovarsity.org

The process involves calculating a variety of molecular descriptors for each analog and then using statistical methods to build a predictive model. bio-hpc.eu

Relevant Descriptors:

Lipophilicity Descriptors: Calculated logP (cLogP) or chromatographic parameters (φ₀) are crucial due to the long aliphatic chain. nih.govresearchgate.netmdpi.com

Electronic Descriptors: Parameters such as the energy of the Lowest Unoccupied Molecular Orbital (LUMO), atomic charges on the β-carbon of the enone, and the electrophilicity index can quantify the reactivity of the Michael acceptor. researchgate.net

Steric/Topological Descriptors: Molecular weight, molar refractivity, and shape indices would account for the size and geometry of the molecule.

Quantum Chemical Descriptors: Dipole moment and polarizability could also be important.

A typical QSAR equation might take the form: log(1/IC₅₀) = c₁(logP)² + c₂(logP) + c₃(E_LUMO) + c₄(Steric_Param) + constant

Such models are validated internally (e.g., leave-one-out cross-validation) and externally (using a test set of compounds not included in model training) to ensure their predictive power. nih.gov

Investigation of Molecular Mechanisms of Action

Identifying the molecular target(s) and the subsequent cellular consequences of compound binding is crucial for understanding its mechanism of action and for further therapeutic development.

Given the lack of a known target for this compound, a combination of computational and experimental approaches would be necessary for its deconvolution. tandfonline.combroadinstitute.orgnih.gov

Computational Prediction: Ligand-based methods, such as chemical similarity searches (e.g., SEA) or pharmacophore modeling, could compare the compound to databases of molecules with known targets. mdpi.comfrontiersin.org Structure-based approaches like inverse docking could screen the compound against a library of protein structures to predict potential binding partners. nih.gov

Direct Biochemical Methods:

Affinity Chromatography: A derivative of the compound could be synthesized and immobilized on a solid support. This "bait" could then be used to "fish" for binding proteins from cell lysates. nih.govcreative-biolabs.com

Activity-Based Protein Profiling (ABPP): The reactive enone group makes this compound an excellent candidate for ABPP. A probe molecule could be designed by incorporating a reporter tag (e.g., a fluorophore or biotin) onto the compound structure without disrupting its activity. This probe could then be used to covalently label its protein target(s) in a complex biological sample, allowing for their identification by mass spectrometry. frontiersin.org

Table 2: Common Strategies for Target Identification

| Method | Principle | Requirement | Advantage |

|---|---|---|---|

| Affinity Chromatography | Immobilized ligand captures binding proteins from cell lysate. | Synthesized, immobilized analog. | Directly isolates binding partners. creative-biolabs.com |

| Activity-Based Protein Profiling (ABPP) | Tagged covalent probe labels target protein for identification. | Reactive group (e.g., Michael acceptor); tagged analog. | Identifies targets in a native biological context. frontiersin.org |

| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes target protein against heat denaturation. | No modification needed. | Confirms direct target engagement in cells/tissues. frontiersin.org |

| Computational Prediction | In silico screening against databases of known targets. | 3D structure of compound. | Rapidly generates hypotheses. frontiersin.org |

The α,β-unsaturated ketone moiety strongly suggests a mechanism involving covalent enzyme inhibition. nih.govnih.gov This class of compounds can act as irreversible inhibitors by forming a stable covalent bond with a nucleophilic amino acid residue (typically cysteine or sometimes lysine (B10760008) or histidine) within the enzyme's active site. libretexts.orglibretexts.org

The mechanism is a Michael addition, where the thiol side chain of a cysteine residue attacks the β-carbon of the enone, leading to the permanent adduction of the inhibitor to the enzyme. mdpi.com This prevents the natural substrate from binding or the catalytic cycle from completing. wikipedia.org This type of inhibition is often time-dependent and cannot be overcome by increasing the substrate concentration. youtube.com While a direct analogy to enolase is speculative without further data, many enzymes, particularly those with a catalytic cysteine, are susceptible to this type of inhibition.

To understand the broader biological consequences of target engagement by this compound, it is essential to analyze its effects on global cellular pathways. nih.govresearchgate.net This moves beyond a single target to a systems-level view of the compound's action.

Transcriptomics: Treating cells with the compound and subsequently performing RNA sequencing (RNA-seq) can reveal changes in gene expression. This can provide clues about which signaling pathways are activated or inhibited. For example, upregulation of stress-response genes could indicate the activation of pathways like the NRF2 antioxidant response, a common outcome for electrophilic compounds. nih.govresearchgate.net

Proteomics: Using techniques like mass spectrometry-based quantitative proteomics, one can measure changes in protein abundance or post-translational modifications (e.g., phosphorylation) across the entire proteome after compound treatment. This can directly map the signaling cascades affected by the compound.

Metabolomics: Analyzing the cellular metabolome can reveal how the compound alters metabolic pathways, identifying enzymatic steps that may be directly or indirectly inhibited. oup.com

These "omics" approaches provide an unbiased, global view of the cellular response to the compound, helping to build a comprehensive picture of its mechanism of action and place the identified target within a broader biological context. broadinstitute.orgthermofisher.com

Environmental Fate and Biotransformation

Persistence and Degradation in Environmental Compartments

The persistence of 2-Methyltridec-2-en-6-one in the environment is expected to be limited by microbial degradation. The combination of an alkene and a ketone functional group on a long aliphatic chain provides multiple points of attack for microbial enzymes.

Biodegradation is anticipated to be the primary mechanism for the removal of this compound from the environment. Both aerobic and anaerobic microorganisms are known to degrade long-chain aliphatic hydrocarbons and ketones. nih.gov

Aerobic Degradation: Under aerobic conditions, bacteria are known to degrade both saturated and unsaturated aliphatic hydrocarbons. researchgate.net The degradation of this compound would likely be initiated by enzymatic attack at either the terminal methyl group of the aliphatic chain or at the double bond. Aerobic bacteria utilize oxygenases to introduce oxygen atoms into the hydrocarbon, initiating the degradation cascade. nih.govresearchgate.net For long-chain alkanes, degradation is often initiated by a monooxygenase, which hydroxylates the terminal methyl group. aimspress.com The resulting alcohol is then oxidized to an aldehyde and a carboxylic acid, which can then enter the β-oxidation pathway. The presence of the double bond in this compound offers an additional site for initial enzymatic attack, potentially leading to the formation of epoxides or diols, which are further metabolized. α,β-unsaturated ketones can undergo aerobic oxidative cleavage. researchgate.net

Anaerobic Degradation: In the absence of oxygen, anaerobic bacteria can also degrade hydrocarbons, including alkanes and alkenes with chain lengths of 6-20 carbons. oup.com The anaerobic degradation of ketones has been observed, with some denitrifying bacteria capable of utilizing them as a sole carbon and energy source. nih.gov One established mechanism for anaerobic ketone degradation is carboxylation, where bicarbonate is incorporated into the molecule. nih.gov For long-chain alkanes, a common anaerobic activation mechanism is the addition of fumarate (B1241708) to the sub-terminal carbon atom. frontiersin.org Given its structure, this compound could potentially be degraded anaerobically through pathways involving either the ketone group or the aliphatic chain.

Table 1: Predicted General Biodegradation Pathways for this compound

| Condition | Potential Initial Enzymatic Attack Site | Key Enzyme Type | Expected Intermediate Steps |

|---|---|---|---|

| Aerobic | Terminal methyl group of the aliphatic chain | Monooxygenase | Alcohol -> Aldehyde -> Carboxylic Acid -> β-oxidation |

| Aerobic | Carbon-carbon double bond | Oxygenase | Epoxide or Diol formation |

| Anaerobic | Ketone group | Carboxylase | Carboxylation to a β-keto acid |

| Anaerobic | Aliphatic chain | Fumarate-adding enzymes | Formation of a substituted succinate |

While specific metabolites of this compound have not been identified, the metabolic pathways for similar compounds suggest a predictable series of intermediates.

The aerobic microbial metabolism of long-chain alkanes typically proceeds through terminal oxidation to a primary alcohol, followed by oxidation to an aldehyde and then a fatty acid. This fatty acid can then be degraded via the β-oxidation cycle, sequentially shortening the carbon chain. nih.gov For unsaturated hydrocarbons, microbes can saturate the double bond or cleave the molecule at the point of unsaturation.

Anaerobic degradation of ketones by some bacteria has been shown to proceed via carboxylation to form a β-keto acid, which can then be cleaved and enter central metabolism. nih.govresearchgate.net In the case of long-chain alkanes under anaerobic conditions, the initial addition of fumarate is followed by a series of reactions that ultimately lead to a fatty acid that can be degraded through β-oxidation. frontiersin.org

Given these known pathways, the microbial metabolism of this compound is expected to produce a variety of smaller, more water-soluble organic acids and alcohols as it is broken down. Complete mineralization to carbon dioxide and water is the ultimate fate under favorable conditions.

Abiotic degradation processes are not expected to be the primary fate of this compound in soil and water, but atmospheric photolysis could be a significant removal mechanism.

Photolysis: Aliphatic ketones can undergo photolysis, particularly in the gas phase. libretexts.org The carbonyl group can absorb ultraviolet radiation, leading to the cleavage of the adjacent carbon-carbon bonds (a Norrish Type I reaction) or intramolecular hydrogen abstraction (a Norrish Type II reaction). libretexts.org In the atmosphere, the reaction with hydroxyl (OH) radicals is likely to be the main degradation pathway for α,β-unsaturated ketones. copernicus.orgcopernicus.org The atmospheric lifetime of α,β-unsaturated ketones with respect to reaction with OH radicals is on the order of hours to days, indicating that they will be degraded relatively quickly near their emission sources. copernicus.org Photolysis in aqueous environments is also possible but is generally a slower process for aliphatic ketones. acs.org

Hydrolysis: The enone structure of this compound is generally stable to hydrolysis under typical environmental pH conditions (pH 5-9). While hydrolysis of enones can occur, it generally requires acidic or basic conditions that are not commonly found in the environment. masterorganicchemistry.comlibretexts.org Therefore, hydrolysis is not expected to be a significant degradation pathway.

Biodegradation Pathways and Kinetics

Transport and Distribution in the Environment

The transport and distribution of this compound will be influenced by its volatility and its tendency to sorb to soil and organic matter.

Due to its long carbon chain, this compound is expected to have a relatively low vapor pressure and a low Henry's Law constant. This suggests that volatilization from water and moist soil surfaces will be a slow process. However, some degree of volatilization is still expected, and this could be a pathway for its entry into the atmosphere where it would be subject to photolytic degradation. The rate of volatilization from soil is influenced by factors such as soil moisture content, temperature, and the compound's sorption to soil particles. hnu.edu.cn Compounds with strong sorption to soil organic matter will have a reduced tendency to volatilize. hnu.edu.cnnih.gov Given the hydrophobic nature of its long aliphatic chain, this compound is likely to sorb to soil organic carbon, which would further limit its volatilization. nih.gov

Table 2: Predicted Environmental Distribution Tendencies for this compound

| Environmental Compartment | Predicted Behavior | Governing Factors |

|---|---|---|

| Atmosphere | Subject to rapid degradation by OH radicals | Photochemical reactivity of the double bond and ketone group |

| Water | Limited by low water solubility; subject to biodegradation | Hydrophobicity of the aliphatic chain |

| Soil/Sediment | Likely to be the primary sink due to sorption | Sorption to organic matter |

No Scientific Data Found for this compound's Environmental Behavior

Comprehensive searches for scientific data concerning the environmental fate and biotransformation of the chemical compound this compound have yielded no specific information. Despite targeted inquiries into its adsorption, desorption, mobility, and presence in environmental samples, no peer-reviewed studies or publicly available data appear to exist for this particular substance.

Efforts to populate the requested article sections, including "Adsorption and Desorption to Soil and Sediment," "Mobility in Aquatic and Terrestrial Systems," "Detection in Environmental Samples," and the "Application of Environmental Fate Models," were unsuccessful due to the complete absence of research on this compound in these contexts.

Consequently, it is not possible to provide a detailed and scientifically accurate article based on the provided outline. The scientific community has not, to date, published research that would allow for an analysis of this compound's environmental interactions.

Conclusion and Future Research Perspectives

Summary of Key Findings on 2-Methyltridec-2-EN-6-one

This compound is a methyl-branched unsaturated ketone, a class of organic compounds that has garnered scientific interest. While specific research on this exact molecule is limited, the broader class of methyl-branched and α,β-unsaturated ketones is known for its presence in natural systems, often as semiochemicals—chemical signals that mediate interactions between organisms. suterra.comwikipedia.org Compounds with similar structures, particularly methyl ketones, have been identified as pheromones in insects and components of natural flavor profiles. nih.govnih.gov The biosynthesis of methyl ketones in nature can occur through various pathways, including the decarboxylation of β-keto acids or the oxidation of secondary alcohols and hydrocarbons. researchgate.netnih.gov The structural features of this compound—a long carbon chain, a methyl branch, and a ketone functional group—suggest it is likely a volatile or semi-volatile compound with potential biological activity.

Challenges and Opportunities in Studying Methyl-Branched Ketones

The study of methyl-branched ketones presents distinct challenges and corresponding opportunities. A primary difficulty lies in their isolation and identification from complex natural mixtures where they often exist in trace amounts. This necessitates sophisticated analytical techniques for detection and structural elucidation. Furthermore, the chemical synthesis of these molecules, especially with specific stereochemistry, can be complex. rsc.org Synthesizing α,β-unsaturated ketones often requires multi-step procedures to create the desired structure. rsc.orgyoutube.com

However, these challenges open avenues for significant scientific advancement. The pursuit of these molecules drives the development of more sensitive analytical methods and innovative synthetic strategies. rsc.orgmdpi.com Successfully synthesizing compounds like this compound provides the pure material needed for definitive structural confirmation and for conducting bioassays to determine their ecological roles. nih.gov Overcoming these hurdles allows for a deeper understanding of chemical ecology and may uncover new, biologically active molecules.

Emerging Research Directions and Methodological Advances

Future investigations into methyl-branched ketones are moving beyond simple identification towards a more holistic understanding of their function and origin. A key research direction is the elucidation of their biosynthetic pathways. Modern "omics" technologies, including genomics and metabolomics, are powerful tools for identifying the genes and enzymes responsible for producing these specialized molecules in organisms. researchgate.net

Methodological advances are critical to this effort. High-resolution analytical platforms, such as advanced mass spectrometry coupled with gas chromatography, are essential for separating and identifying individual components within complex volatile blends. nih.gov Furthermore, the development of metabolically engineered microorganisms to produce specific methyl ketones is an emerging field that could enable sustainable production of these compounds for various applications, including as potential biofuels. researchgate.netrsc.org

Potential for Bio-inspired Synthesis and Ecological Applications

The intricate structures of natural products like methyl-branched ketones provide inspiration for novel chemical synthesis. Bio-inspired synthesis seeks to mimic nature's efficient and often highly selective enzymatic reactions to create complex molecules in the lab. rsc.org This approach can lead to more environmentally friendly and effective synthetic routes.

Understanding the ecological function of these compounds as semiochemicals opens the door to practical applications. plantprotection.pl Semiochemicals are used to manipulate insect behavior for pest management through strategies like monitoring, mass trapping, and mating disruption. bioprotectionportal.comresearchgate.net If this compound or similar ketones are found to act as pheromones or other signaling molecules, they could be synthesized and deployed as eco-friendly alternatives to conventional pesticides in agriculture or for managing wildlife. suterra.comwikipedia.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.